Direct Cofactor Activity Without Inhibitory Metabolite Formation: PLP vs Pyridoxine vs Pyridoxal in Human Erythrocyte Lysates
In a direct head-to-head comparison using undiluted human red cell lysates, pyridoxal 5′-phosphate (PLP) acts as an immediate cofactor for aspartate aminotransferase (apoAST), whereas pyridoxine (PN) generates pyridoxine 5′-phosphate (PNP) that competitively inhibits PLP-mediated activation. Incubation with 0.15 mmol/L PN inhibited the subsequent activation of apoAST by PLP, consistent with PNP occupying the cofactor binding site without conferring catalytic activity [1]. Pyridoxal (PL) at concentrations up to 0.6 mmol/L—four times the effective PN concentration—failed to increase AST activity at all, due to non-specific binding to hemoglobin [1]. In a cellular model of primary hyperoxaluria type I, PN supplementation led to PNP accumulation that competed with PLP, forming an inactive AGT-PNP complex, whereas PL and PM supplementation produced higher intracellular PLP and PMP without PNP accumulation, resulting in superior rescue of folding-defective AGT variants [2]. This demonstrates that PLP hydrate bypasses the metabolic bottleneck and antagonistic intermediate formation inherent to precursor vitamers.
| Evidence Dimension | Cofactor activation of apo-aspartate aminotransferase (apoAST) in undiluted human red cell lysates (25 mmol/L ATP present) |
|---|---|
| Target Compound Data | PLP (0.15 mmol/L): immediate direct activation of apoAST; more effective than PMP in dilute assay systems |
| Comparator Or Baseline | Pyridoxine (PN, 0.15 mmol/L): inhibited subsequent apoAST activation by PLP via PNP formation. Pyridoxal (PL, up to 0.6 mmol/L): no AST activation; bound non-specifically to hemoglobin (Δp50). |
| Quantified Difference | PLP provides immediate cofactor function; PN generates competitive antagonist (PNP); PL is inactive at 4× the concentration due to hemoglobin sequestration. |
| Conditions | Undiluted human erythrocyte lysates, 25 mmol/L ATP, 0.15 mmol/L B6 vitamer incubation (Solomon 1982); CHO cells expressing mutant AGT for Oppici 2015. |
Why This Matters
For enzyme reconstitution, diagnostic assay development, or any system where direct cofactor activity is required without kinase/oxidase dependency, PLP hydrate eliminates the risk of PNP-mediated competitive inhibition that confounds results when pyridoxine is used as a surrogate.
- [1] Solomon LR. Vitamin B6 Metabolism in Human Red Cells: Limitations in Cofactor Activities of Pyridoxal and Pyridoxal 5-Phosphate. Enzyme. 1982;28(4):242–250. doi:10.1159/000459108. View Source
- [2] Oppici E, Fargue S, Reid ES, Mills PB, Clayton PT, Danpure CJ, Cellini B. Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I. Hum Mol Genet. 2015;24(19):5500–5511. doi:10.1093/hmg/ddv276. View Source
